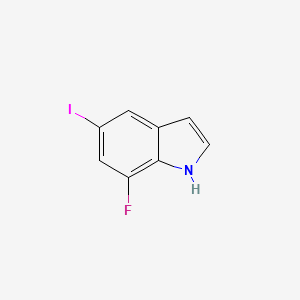

7-Fluoro-5-iodo-1H-indole

描述

7-Fluoro-5-iodo-1H-indole: is a halogenated indole derivative, which is part of a broader class of compounds known for their diverse biological activities and applications in various fields. Indole derivatives are significant due to their presence in many natural products and pharmaceuticals, exhibiting properties such as antiviral, anticancer, and antimicrobial activities .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-iodo-1H-indole typically involves halogenation reactions. One common method includes the iodination of 7-fluoroindole using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors to ensure consistent product quality and efficient use of reagents .

化学反应分析

Substitution Reactions

The iodine atom at the 5-position undergoes palladium-catalyzed cross-coupling reactions, making it a key intermediate for synthesizing complex molecules.

Suzuki-Miyaura Coupling

Reagents/Conditions :

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Boronic acid derivatives

-

Base: Na₂CO₃ or K₂CO₃

-

Solvent: DME/H₂O (4:1)

-

Temperature: 80–100°C

Outcome :

-

Iodine replaced with aryl/heteroaryl groups.

-

Yields: 60–85% depending on substituent steric/electronic effects .

| Substrate | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 7-Fluoro-5-iodo-1H-indole | Phenylboronic acid | 7-Fluoro-5-phenyl-1H-indole | 75 |

Buchwald-Hartwig Amination

Reagents/Conditions :

-

Pd₂(dba)₃/Xantphos catalyst

-

Amines (primary/secondary)

-

Solvent: Toluene

-

Temperature: 110°C

Outcome :

Oxidation Reactions

The indole ring undergoes oxidation under controlled conditions:

Reagents/Conditions :

-

mCPBA (meta-chloroperbenzoic acid) in DCM

-

Temperature: 0°C to RT

Outcome :

-

Generates indole oxide derivatives.

-

Oxidation occurs preferentially at the pyrrole ring due to electron-rich nature .

Electrophilic Substitution

The fluorine atom directs electrophiles to specific positions:

Nitration

Reagents/Conditions :

-

HNO₃/H₂SO₄ mixture

-

Temperature: 0–5°C

Outcome :

Ring-Forming Reactions

Used to construct polycyclic frameworks:

Cycloaddition with Alkynes

Reagents/Conditions :

-

CuI/Pd(PPh₃)₄ catalytic system

-

Terminal alkynes

-

Solvent: THF

Outcome :

-

Forms fused indole-heterocycle systems (e.g., indolizines).

Biological Interaction Mechanisms

While primarily synthetic, its bioactivity involves:

-

Halogen Bonding : Iodine interacts with Ser 260 in Caenorhabditis elegans GluCl receptors (binding energy: −5.15 kcal/mol) .

-

Methuosis Induction : Forms vacuoles in nematodes via non-apoptotic pathways, linked to iodine’s electrophilic nature .

Stability and Handling

-

Light Sensitivity : Decomposes under UV light; store in amber vials.

-

Thermal Stability : Stable up to 150°C; decomposes above 200°C .

This compound’s reactivity profile underscores its utility in medicinal chemistry, agrochemical development, and materials science. Future research may explore its catalytic asymmetric functionalization and in vivo metabolic pathways.

科学研究应用

Medicinal Chemistry

7-Fluoro-5-iodo-1H-indole has been investigated for its potential therapeutic properties, particularly in cancer treatment. Its structural features allow it to interact with various biological targets, leading to significant pharmacological effects.

Case Study: Anticancer Activity

Research indicates that halogenated indoles exhibit cytotoxic effects against various cancer cell lines. For instance, modifications at the C5 position have been shown to enhance potency against tumor cells by inhibiting tubulin polymerization, thereby inducing cell cycle arrest.

| Compound | IC50 (μM) | Target | Effect |

|---|---|---|---|

| This compound | TBD | Tubulin | Inhibits polymerization and induces cell cycle arrest |

| 5-Fluoroindole | 0.57 | Tubulin | Disrupts microtubule structures |

The compound exhibits a range of biological activities:

- Antimicrobial Properties: Studies have shown that it possesses significant antimicrobial activity against various pathogens.

- Antidiabetic Effects: Research indicates potential applications in managing diabetes through modulation of glucose metabolism.

Agricultural Applications

This compound has demonstrated promising insecticidal and nematicidal properties.

Case Study: Pest Control

Molecular docking studies reveal that this compound binds effectively to the Glutamate-gated Chloride Channel (GluCl), crucial for inducing nematode death. The binding energy score of −5.15 kcal/mol indicates a strong interaction, suggesting its potential as a biopesticide.

作用机制

The mechanism of action of 7-Fluoro-5-iodo-1H-indole in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the function of certain enzymes involved in cell proliferation, leading to anticancer effects .

相似化合物的比较

- 5-Iodoindole

- 7-Fluoroindole

- 4-Fluoroindole

- 7-Chloroindole

- 7-Bromoindole

Comparison: 7-Fluoro-5-iodo-1H-indole is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. This dual halogenation can enhance its reactivity and biological activity compared to other indole derivatives .

生物活性

7-Fluoro-5-iodo-1H-indole is a compound of significant interest in medicinal chemistry and agricultural science due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula . The presence of both fluorine and iodine atoms enhances its chemical reactivity and biological properties. The indole ring structure is known for its diverse biological activities, making this compound a valuable subject for research.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Receptor Binding : This compound has shown a strong affinity for several receptors, including the Glutamate-gated Chloride Channel (GluCl), which is crucial for inducing nematode death through specific pathways. Molecular docking studies indicate a binding energy score of , suggesting a strong interaction with GluCl .

- Cellular Effects : The compound influences cellular processes by modulating signaling pathways and gene expression. Indole derivatives are known to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation .

Antiparasitic Activity

This compound exhibits significant nematicidal and insecticidal properties. Research indicates its potential as a biopesticide, particularly in pest control applications. It has been shown to effectively bind to GluCl, leading to nematode death through targeted interactions .

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been documented, making it a candidate for further investigation in cancer therapeutics. The modulation of key signaling pathways involved in cell survival and proliferation contributes to its anticancer effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Iodoindole | Iodine at position 5 | Moderate nematicidal activity |

| 6-Iodoindoline | Iodine at position 6 | Insecticidal properties |

| 7-Fluoroindole | Fluorine at position 7 | Antimicrobial activity |

| 5-Fluoroindole | Fluorine at position 5 | Anticancer properties |

The dual halogenation (fluorine and iodine) in this compound enhances its biological activity compared to mono-halogenated compounds .

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental settings:

- Nematicidal Activity : In laboratory assays, the compound demonstrated significant nematicidal effects against various nematode species, confirming its potential as an effective biopesticide.

- Anticancer Studies : In vitro studies showed that treatment with this compound led to a marked reduction in cancer cell viability, supporting its role as a potential anticancer agent.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 7-Fluoro-5-iodo-1H-indole, and how can reaction conditions be optimized for yield?

Methodological Answer: A typical synthesis involves halogenation and cyclization strategies. For analogous fluoro-indole derivatives, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) is effective. For example, dissolve the precursor (e.g., 3-(2-azidoethyl)-5-fluoro-1H-indole) in a PEG-400/DMF solvent mixture, add CuI catalyst and alkyne substrates (e.g., iodinated arylalkynes), and stir for 12 hours at room temperature . Post-reaction, dilute with H₂O, extract with ethyl acetate, dry over Na₂SO₄, and concentrate via rotary evaporation. Purify the crude product using column chromatography (70:30 EtOAc/hexane). Yield optimization requires controlling stoichiometry (1:1.2 molar ratio of azide to alkyne), avoiding moisture, and using degassed solvents to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

- ¹H/¹³C NMR : Fluorine and iodine atoms induce distinct splitting patterns. For example, the indole NH proton appears as a broad singlet near δ 10–11 ppm. Adjacent fluorine causes coupling (³J ~ 8–10 Hz) in ¹H NMR, while ¹³C NMR shows deshielded carbons near C-F (δ ~ 160 ppm) and C-I (δ ~ 95 ppm) .

- 19F NMR : A singlet typically appears between δ -110 to -120 ppm for aromatic fluorine .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy. Use FAB-HRMS or ESI-HRMS for halogenated indoles due to their low volatility .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of fine powders .

- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent decomposition .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can crystallographic software like SHELXL or OLEX2 resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- SHELXL : Use the

AFIXcommand to refine disordered halogen atoms. For heavy atoms like iodine, apply anisotropic displacement parameters and validate with theHirshfeld Testto detect overfitting . - OLEX2 : Leverage its integrated

DURVOtool for twin refinement if crystals exhibit twinning. For charge-density analysis, employ high-resolution (<0.8 Å) datasets and multipole refinement . - Validation : Cross-check with

PLATON(ADDSYM) to confirm space group assignments and avoid missed symmetry .

Q. What strategies address contradictory NMR data in halogenated indole derivatives, and how can computational methods aid interpretation?

Methodological Answer:

- Dynamic Effects : Low-temperature NMR (-40°C) can resolve rotational barriers in iodinated derivatives. For example, hindered rotation around C-I bonds may split signals .

- DFT Calculations : Use Gaussian or ORCA to simulate ¹⁹F/¹³C chemical shifts. Compare computed vs. experimental values to assign regioisomers (e.g., 5-iodo vs. 7-iodo substitution) .

- NOESY/ROESY : Detect through-space interactions between fluorine/iodine and adjacent protons to confirm substitution patterns .

Q. What catalytic systems improve regioselectivity in electrophilic substitution reactions of polyhalogenated indoles like this compound?

Methodological Answer:

- Directing Groups : Install temporary groups (e.g., -Bpin) at the 3-position to steer electrophiles (e.g., NO₂⁺) to the 4-position. Remove via hydrolysis post-reaction .

- Lewis Acid Catalysis : Use BF₃·Et₂O to polarize electrophiles (e.g., iodonium ions), favoring substitution at electron-rich sites (e.g., para to fluorine) .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes at 120°C) to minimize side reactions and improve regioselectivity by kinetic control .

属性

IUPAC Name |

7-fluoro-5-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FIN/c9-7-4-6(10)3-5-1-2-11-8(5)7/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUNWOSWRZMWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735800 | |

| Record name | 7-Fluoro-5-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173023-15-8 | |

| Record name | 7-Fluoro-5-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoro-5-iodoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。